molecular formula C6H6ClIN2 B1401296 (4-Chloro-2-iodophenyl)hydrazine CAS No. 29654-03-3

(4-Chloro-2-iodophenyl)hydrazine

Cat. No. B1401296
CAS RN: 29654-03-3
M. Wt: 268.48 g/mol
InChI Key: JSLISSGEILAIOU-UHFFFAOYSA-N
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Description

“(4-Chloro-2-iodophenyl)hydrazine”, also known as CIPZ, is a chemical compound that has recently gained interest in various fields of scientific and industrial research. It is a white to yellow solid with a molecular weight of 268.48 g/mol .


Synthesis Analysis

The synthesis of 4-chlorophenyl hydrazine involves using 4-chloroaniline as the initial raw material. The preparation method is capable of producing the 4-chlorophenyl hydrazine after the diazotization reaction, the reduction reaction, and hydrolysis .


Molecular Structure Analysis

The molecular formula of “(4-Chloro-2-iodophenyl)hydrazine” is C6H6ClIN2 . The average mass is 268.483 Da and the monoisotopic mass is 267.926422 Da .


Chemical Reactions Analysis

Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of an imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .


Physical And Chemical Properties Analysis

“(4-Chloro-2-iodophenyl)hydrazine” is a white to yellow solid . It has a molecular weight of 268.48 g/mol .

Scientific Research Applications

Antimicrobial Activity

Hydrazide-hydrazones, including compounds like (4-Chloro-2-iodophenyl)hydrazine, are known for their antimicrobial properties. They have been studied for their effectiveness against a variety of bacterial strains such as Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Bacillus licheniformis, and Micrococcus varians .

Pharmaceutical Applications

The azomethine group (–NH–N=CH–) connected with the carbonyl group in hydrazide-hydrazones is responsible for their diverse pharmaceutical applications. This functional group allows for the synthesis of different heterocyclic compounds, which can be potential candidates for drug development .

Chemical Synthesis

Hydrazide-hydrazones are used in chemical synthesis as intermediates to produce various heterocyclic compounds. The presence of reactive functional groups like –NH–N=CH– makes them suitable for further chemical transformations .

Organic Chemistry Research

In organic chemistry, (4-Chloro-2-iodophenyl)hydrazine can be utilized in the synthesis of complex organic molecules. Its reactivity due to the presence of chlorine and iodine atoms makes it a valuable reagent in organic synthesis .

Safety and Hazards

“(4-Chloro-2-iodophenyl)hydrazine” is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

(4-chloro-2-iodophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClIN2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLISSGEILAIOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)I)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90744143
Record name (4-Chloro-2-iodophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-2-iodophenyl)hydrazine

CAS RN

29654-03-3
Record name Hydrazine, (4-chloro-2-iodophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29654-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-2-iodophenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90744143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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